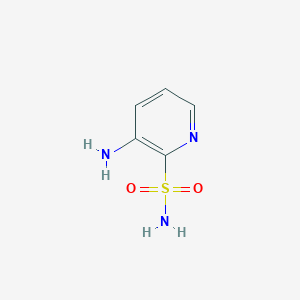

3-Aminopyridine-2-sulfonamide

Overview

Description

3-Aminopyridine-2-sulfonamide is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 3-position and a sulfonamide moiety at the 2-position. This structure combines the electron-donating effects of the amino group with the sulfonamide’s ability to participate in hydrogen bonding and enzyme inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyridine-2-sulfonamide typically involves the reaction of 3-aminopyridine with sulfonyl chlorides. One common method involves the addition of 2 equivalents of pyridine sulfonyl chloride to a solution of 1 equivalent of 3-aminopyridine in pyridine, followed by stirring the mixture at elevated temperatures (around 80°C) for several hours . This reaction results in the formation of the desired sulfonamide product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide nitrogen participates in alkylation reactions. For example, treatment with sodium hydride and methyl iodide in DMF yields N-methyl derivatives. Bulky electrophiles like methoxymethyl chloride also react efficiently .

Key Reaction:

3-Aminopyridine-2-sulfonamide + CH<sub>3</sub>I → N-Methyl-3-aminopyridine-2-sulfonamide

Conditions: NaH, DMF, 0°C → RT, 2 h .

Oxidative Coupling with Tertiary Amines

Analogous to 2-aminopyridine-3-sulfonyl chlorides, this compound derivatives undergo aerobic oxidative coupling with tertiary amines (e.g., triethylamine) to form sulfonylethenamines. This catalyst-free process involves:

-

Formation of a trialkylammonium chloride intermediate.

-

Oxidative degradation to an enamine.

Table 2: Oxidative β-Functionalization with Tertiary Amines

| Amine | Product | Yield (%) |

|---|---|---|

| Triethylamine | (E)-3-[2-(Diethylamino)vinyl]sulfonylpyridin-2-amine | 35 |

| N,N-Diisopropylethylamine | Analogous sulfonylethenamine | 14 |

Radical-Mediated Cyclization

Intramolecular radical reactions enable the synthesis of bipyridine sultams. For 3-aminopyridine-2-sulfonamides with bromine substituents, -ortho substitution dominates, forming fused bicyclic structures .

Mechanistic Pathway:

-

Bromine abstraction generates a pyridyl radical.

Comparative Reactivity with Sulfonyl Chlorides

Unlike sulfonyl chlorides (e.g., 2-aminopyridine-3-sulfonyl chloride), this compound does not require photoredox catalysts for oxidative transformations. Its stability under acidic and basic conditions allows sequential functionalization .

Table 3: Catalyst Requirements for Sulfonyl Halides

| Substrate | Reaction Type | Catalyst Required? |

|---|---|---|

| 2-Aminopyridine-3-sulfonyl chloride | Aerobic oxidation | No |

| Benzenesulfonyl chloride | Visible-light oxidation | Ru(bpy)<sub>3</sub>(PF<sub>6</sub>)<sub>2</sub> |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

3-Aminopyridine-2-sulfonamide and its derivatives have been studied for their antimicrobial activities. Sulfonamides, in general, are known for their broad-spectrum antibacterial properties. Research indicates that compounds containing the sulfonamide moiety can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival . For example, studies have shown that 2-aminopyridine derivatives exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. Recent studies suggest that pyridine derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival. Compounds designed with this structure have shown promise in targeting cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer) .

Anti-inflammatory Effects

Research has indicated that sulfonamide-based compounds can possess anti-inflammatory effects, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Catalysis

This compound has been utilized as a catalyst in various synthetic reactions due to its ability to stabilize transition states and facilitate chemical transformations. Notably, it has been employed in the synthesis of triarylpyridines via cooperative vinylogous anomeric-based oxidation mechanisms . This catalytic application highlights its versatility in organic synthesis, particularly in forming complex molecular architectures.

Materials Science

Development of Functional Materials

The incorporation of this compound into polymer matrices has been explored for creating functional materials with enhanced properties. For instance, its use in the synthesis of sulfonamide-based glycosides has shown potential for developing new materials with applications in drug delivery systems . These materials can be engineered to release therapeutic agents in a controlled manner.

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against S. aureus and E. coli. The results indicated that modifications at the pyridine ring could enhance potency, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Anticancer Applications

In vitro studies on synthesized compounds based on this compound revealed promising results against multiple cancer cell lines. The compounds were shown to induce apoptosis through mitochondrial pathways, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 3-Aminopyridine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects . The compound’s sulfonamide group is particularly important for its binding affinity and specificity towards target enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological activity of aminopyridine derivatives is highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Key Observations :

- Positional Effects: The 4-Aminopyridine’s amino group at the 4-position enhances its ability to block potassium channels, while 2-Aminopyridine’s amino group is more reactive in synthetic chemistry .

- Functional Group Impact: Sulfonamide groups (e.g., in 4-Amino-N-2-pyridinylbenzenesulfonamide) are associated with antibacterial activity, mimicking sulfa drugs. In contrast, carboxylic acid derivatives (e.g., 3-Aminopyridine-4-carboxylic acid) may interact with metal ions or metabolic pathways .

Enzyme Inhibition Potential

- Ribonucleotide Reductase (RNR): demonstrates that RNR activity correlates with tumor growth rates. For example, thymidylate synthetase (15–20-fold activity difference in tumors) and thymidine kinase (40-fold difference) show less correlation with growth rates than RNR, suggesting that sulfonamide position and electronic properties could enhance specificity .

- Thioredoxin System: The thioredoxin-thioredoxin reductase complex is unaffected by aminopyridine derivatives, as levels remain consistent across tumor and normal tissues .

Biological Activity

3-Aminopyridine-2-sulfonamide is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound belongs to the sulfonamide class of compounds, which are characterized by a sulfonamide functional group. Sulfonamides have been historically significant as antimicrobial agents due to their ability to inhibit bacterial growth by targeting folate synthesis pathways. The structural similarity of this compound to para-aminobenzoic acid (PABA) allows it to competitively inhibit dihydropteroate synthase, an enzyme critical for bacterial folate metabolism .

The primary mechanism through which this compound exerts its biological effects involves:

- Inhibition of Dihydropteroate Synthase : By mimicking PABA, it inhibits the synthesis of folate, leading to disrupted DNA replication in bacteria .

- Anticancer Activity : Recent studies have indicated that derivatives of aminopyridines, including this compound, exhibit cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) with IC50 values ranging from 8.39 to 21.15 μM .

Biological Activity Data

The following table summarizes the biological activities and IC50 values of this compound against different cell lines:

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| HepG-2 | 8.39 - 16.90 | Anticancer |

| MCF-7 | 19.57 - 21.15 | Anticancer |

| A-549 | 30.91 | Moderate Activity |

| HCT-116 | 20.30 | Moderate Activity |

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various sulfonamides, including this compound, it was found that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted its potential use in treating bacterial infections resistant to conventional antibiotics .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of aminopyridine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against HepG-2 and MCF-7 cell lines. The study utilized in silico docking simulations to predict binding interactions with key enzymes involved in cancer progression, such as VEGFR-2 and carbonic anhydrase isoforms hCA IX and hCA XII .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of aminopyridine derivatives. For instance, the introduction of different substituents at various positions on the pyridine ring can significantly alter their pharmacological profiles and potency against specific targets .

Research also indicates that the incorporation of triazole moieties into sulfonamide frameworks can enhance their anticancer activity while reducing toxicity, making them promising candidates for further development in cancer therapeutics .

Q & A

Q. Basic: What are the optimal synthetic routes for 3-Aminopyridine-2-sulfonamide, and how can reaction conditions be optimized?

Answer:

this compound is typically synthesized via sulfonylation of 2,3-diaminopyridine derivatives using sulfonyl chlorides. A common method involves reacting 2,3-diaminopyridine with excess sulfonyl chloride (e.g., tosyl chloride) in a dichloromethane/pyridine solvent system at 313 K for 24 hours . Key optimization steps include:

- Solvent selection : Polar aprotic solvents (e.g., CHCl) improve reactivity, while pyridine acts as a base to neutralize HCl byproducts.

- Temperature control : Elevated temperatures (40–50°C) enhance reaction rates but must avoid decomposition.

- Stoichiometry : Excess sulfonyl chloride (3:1 molar ratio) ensures complete protection of amino groups, though regioselectivity challenges may arise .

Post-synthesis, purification via recrystallization (ethanol/water) yields crystalline products.

Q. Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity. For example, aromatic protons in the pyridine ring resonate at δ 6.5–8.5 ppm, while sulfonamide protons appear as broad singlets near δ 7.5 ppm .

- X-ray crystallography : Resolves regioselectivity ambiguities and confirms molecular packing. Crystallographic data (e.g., space group P1) reveal hydrogen-bonded dimers (N–H⋯N interactions) and dihedral angles between sulfonyl and pyridine moieties .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 233.27 for related terpyridine derivatives) .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic vapors (e.g., sulfonyl chloride byproducts) .

- Storage : Store in airtight containers at 2–8°C in a dry, dark environment to prevent hydrolysis or photodegradation .

- Emergency measures : For skin contact, rinse with 0.1 M HCl followed by water; for inhalation, move to fresh air and administer oxygen if needed .

Q. Advanced: How can researchers resolve unexpected regioselectivity during sulfonamide protection of aminopyridine derivatives?

Answer:

Unexpected regioselectivity (e.g., 3,3-ditosylation instead of mono-protection) may arise due to steric or electronic factors. Mitigation strategies include:

- Substrate modification : Introduce electron-withdrawing groups (e.g., halogens) at specific positions to direct sulfonylation.

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while prolonged heating shifts selectivity toward thermodynamically stable isomers .

- Computational modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Documented cases show that steric hindrance near the 2-amino group can force sulfonylation at the 3-position, as observed in 2,3-diaminopyridine derivatives .

Q. Advanced: How should researchers interpret conflicting bioactivity data for this compound in anticancer studies?

Answer:

Contradictions in bioactivity data often stem from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or viability assays (MTT vs. ATP-based). Standardize protocols using ISO-certified reagents.

- Structural analogs : Bioactivity may depend on substituents (e.g., 3-cyanopyridines show higher anticancer activity than sulfonamides) .

- Dose-response relationships : Nonlinear effects (e.g., hormesis) require testing multiple concentrations (0.1–100 µM) .

Resolution : Perform meta-analyses comparing IC values across studies and validate findings using orthogonal assays (e.g., apoptosis markers, caspase-3 activation) .

Q. Advanced: What strategies improve the stability of this compound under physiological conditions?

Answer:

- Prodrug design : Mask the sulfonamide group with enzymatically cleavable moieties (e.g., esters) to enhance plasma stability.

- Co-crystallization : Formulate with cyclodextrins or polyethylene glycol (PEG) to reduce hydrolysis rates.

- pH optimization : Buffer solutions (pH 7.4) mimic physiological conditions and prevent acid-catalyzed degradation .

Stability studies using HPLC-UV at 254 nm track degradation products (e.g., free sulfonic acid) over 24–72 hours .

Properties

IUPAC Name |

3-aminopyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H,6H2,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTKYSKJIJPEMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94527-46-5 | |

| Record name | 3-aminopyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.